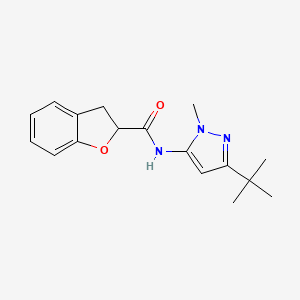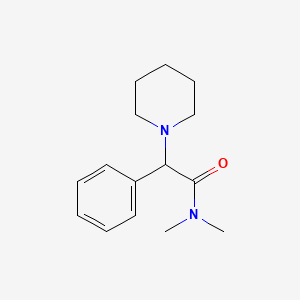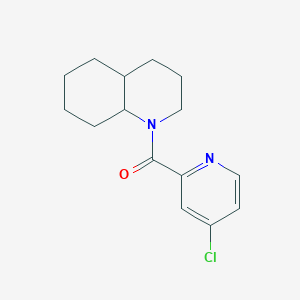
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone is not fully understood. However, studies have suggested that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (3-Methylfuran-2-yl)-morpholin-4-ylmethanone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (3-Methylfuran-2-yl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize using standard laboratory techniques. However, one limitation is that this compound is not very water-soluble, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving (3-Methylfuran-2-yl)-morpholin-4-ylmethanone. One area of research could be focused on developing more efficient synthesis methods for this compound. Another area of research could be focused on further elucidating the mechanism of action of this compound, particularly in relation to its potential anticancer activity. Additionally, studies could be conducted to investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases or infectious diseases.
Synthesemethoden
The synthesis of (3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-methylfuran-2-carboxylic acid with morpholine and thionyl chloride. This reaction produces the corresponding acid chloride, which is then reacted with an amine, such as methylamine, to yield the final product.
Wissenschaftliche Forschungsanwendungen
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone has been found to have potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
(3-methylfuran-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-8-2-5-14-9(8)10(12)11-3-6-13-7-4-11/h2,5H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWUVRYAWICHOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylfuran-2-yl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)





